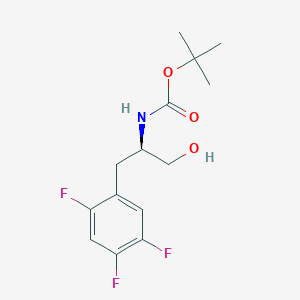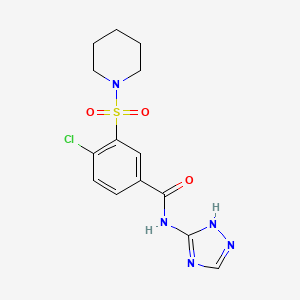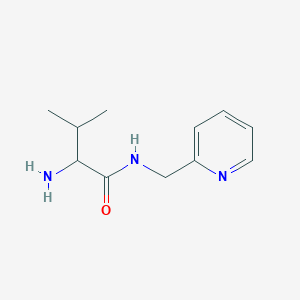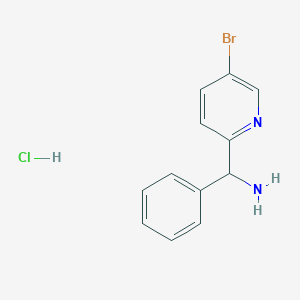
tert-Butyl (R)-(1-hydroxy-3-(2,4,5-trifluorophenyl)propan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ®-(1-hydroxy-3-(2,4,5-trifluorophenyl)propan-2-yl)carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This specific compound is notable for its trifluorophenyl group, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-(1-hydroxy-3-(2,4,5-trifluorophenyl)propan-2-yl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc (II) triflate, followed by trapping of the isocyanate derivative to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity. The process involves careful control of temperature, pressure, and reagent concentrations to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl ®-(1-hydroxy-3-(2,4,5-trifluorophenyl)propan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or ammonia (NH3).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: NaOCH3, NH3
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl ®-(1-hydroxy-3-(2,4,5-trifluorophenyl)propan-2-yl)carbamate is used as a protecting group for amines, allowing for selective reactions on other functional groups without interference from the amine .
Biology
In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its unique structure allows for the investigation of specific binding sites and reaction pathways.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects, particularly in the development of enzyme inhibitors and receptor modulators.
Industry
Industrially, the compound is used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it a valuable intermediate in various production processes.
Wirkmechanismus
The mechanism of action of tert-Butyl ®-(1-hydroxy-3-(2,4,5-trifluorophenyl)propan-2-yl)carbamate involves its role as a protecting group for amines. The tert-butyloxycarbonyl (Boc) group is stable under basic conditions but can be cleaved under acidic conditions, releasing the free amine . This property is utilized in peptide synthesis and other organic transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: A simpler carbamate used for similar protecting group purposes.
Ethyl carbamate: Another carbamate with different reactivity and applications.
Phenyl carbamate: Used in different contexts due to its aromatic nature.
Uniqueness
The uniqueness of tert-Butyl ®-(1-hydroxy-3-(2,4,5-trifluorophenyl)propan-2-yl)carbamate lies in its trifluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where other carbamates may not be suitable.
Eigenschaften
Molekularformel |
C14H18F3NO3 |
|---|---|
Molekulargewicht |
305.29 g/mol |
IUPAC-Name |
tert-butyl N-[(2R)-1-hydroxy-3-(2,4,5-trifluorophenyl)propan-2-yl]carbamate |
InChI |
InChI=1S/C14H18F3NO3/c1-14(2,3)21-13(20)18-9(7-19)4-8-5-11(16)12(17)6-10(8)15/h5-6,9,19H,4,7H2,1-3H3,(H,18,20)/t9-/m1/s1 |
InChI-Schlüssel |
JIHNFKLLIFSCHO-SECBINFHSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1F)F)F)CO |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1F)F)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-N-[(3,4-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14798452.png)
![10-[4-(dimethylamino)-5,6-dihydroxy-4,6-dimethyloxan-2-yl]-8-[4-(dimethylamino)-3-hydroxy-2-methyl-3,4-dihydro-2H-pyran-6-yl]-2-[3-(3,3-dimethyloxiran-2-yl)-2-methyloxiran-2-yl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B14798453.png)
![2-{[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]amino}-5-nitrophenol](/img/structure/B14798460.png)


![(1R)-1-((4S,6S)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)-3-methylbutan-1-amine](/img/structure/B14798485.png)
![3-[4-[4-[2-[3-[(dimethylamino)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-ethylpyrazol-3-yl]phenyl]-1,1-dimethylurea](/img/structure/B14798494.png)
![4-[5-(4-fluorophenyl)-2-[3-[(S)-methylsulfinyl]phenyl]-1,4-dihydroimidazol-5-yl]pyridine](/img/structure/B14798502.png)

![(2R,3S,4S,5S)-2,3,4-Tris(benzyloxy)-5-[(benzyloxy)methyl]-5-hydroxycyclohexan-1-one](/img/structure/B14798507.png)


![(7R,8S,9S,10R,13R,14S,17R)-7-Hydroxy-17-((2R)-7-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B14798526.png)

